



NMR analysis of peptides with N-methylmethionine

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Compound of Interest		
Compound Name:	Boc-N-Me-Met-OH	
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An N-methylated methionine residue within a peptide.

Introduction

N-methylation is a critical structural modification in peptide chemistry, often employed to enhance metabolic stability, membrane permeability, and oral bioavailability. This modification, however, introduces significant conformational changes by restricting the peptide backbone and potentially favoring cis-amide bond conformations. Methionine, with its flexible side chain and the Cɛ-methyl group, serves as a sensitive probe for studying protein and peptide structure and dynamics.[1] When the amide nitrogen of methionine is methylated (N-methyl-methionine), it creates a unique spectroscopic challenge and opportunity. The N-methyl group provides an additional reporter signal for conformational analysis, while the inherent properties of the methionine side chain remain valuable for probing local environments.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-invasive technique for the detailed atomic-level analysis of peptides in solution.[2] It allows for the determination of three-dimensional structures, dynamics, and interactions without the need for crystallization.[3] For peptides containing N-methyl-methionine, NMR provides the tools to elucidate the conformational impact of N-methylation, including the determination of cis/trans isomerization around the N-methylated peptide bond and the spatial arrangement of the side chain.

This document provides detailed application notes and protocols for the comprehensive NMR analysis of peptides incorporating N-methyl-methionine, aimed at researchers in structural biology and drug development.



Key Applications

- Conformational Analysis: Determining the effects of N-methylation on peptide backbone and side-chain conformation.
- Cis/Trans Isomerization: Quantifying the populations of cis and trans isomers around the Nmethylated peptide bond.
- Structural Elucidation: Solving the high-resolution 3D structure of N-methyl-methionine-containing peptides.
- Interaction Studies: Probing the binding interface and conformational changes upon interaction with biological targets.
- Quantitative Analysis: Measuring the concentration and purity of peptide samples.[4][5]

Experimental Protocols Protocol 1: Synthesis of N-methyl-methionine Peptides

On-resin N-methylation provides a common route for site-selective modification. This protocol is adapted from established solid-phase peptide synthesis (SPPS) methods.[6]

Materials:

- Fmoc-protected amino acids
- Rink Amide resin
- N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure for couplings
- 20% Piperidine in DMF for Fmoc deprotection
- Reagents for N-methylation: N,N-Diisopropylethylamine (DIPEA), and methyl triflate (MeOTf)
 or methyl iodide (MeI) in N-methyl-2-pyrrolidone (NMP).
- Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% H₂O, 2.5% triisopropylsilane)



Procedure:

- Peptide Assembly: Synthesize the linear peptide sequence on the resin up to the residue preceding the methionine, using standard Fmoc-SPPS chemistry.
- Methionine Coupling: Couple Fmoc-Met-OH to the growing peptide chain.
- Temporary Amine Protection: After Fmoc deprotection of the methionine residue, introduce a temporary protecting group on the α-amine (e.g., o-nitrobenzenesulfonyl, oNBS).
- N-Methylation: Treat the resin with a solution of DIPEA and the methylating agent (e.g., MeOTf) in NMP. The reaction progress can be monitored by a Kaiser test.
- Deprotection and Continuation: Remove the temporary protecting group and continue peptide synthesis to completion.
- Cleavage and Purification: Cleave the final N-methylated peptide from the resin using a TFA
 cocktail. Purify the crude peptide using reverse-phase high-performance liquid
 chromatography (RP-HPLC).
- Verification: Confirm the final product by mass spectrometry.

Protocol 2: NMR Sample Preparation

Proper sample preparation is crucial for acquiring high-quality NMR data.[3]

Materials:

- Lyophilized N-methyl-methionine peptide
- NMR solvent (e.g., H₂O/D₂O 90/10, or deuterated organic solvents like DMSO-d₆ or CD₃OH)
- pH meter or pH paper
- Internal standard for quantitative NMR (qNMR), e.g., 2,2-dimethyl-2-silapentane-5-sulfonate (DSS) or trimethylsilylpropanoic acid (TSP).[5]

Procedure:



- Dissolution: Accurately weigh the lyophilized peptide and dissolve it in the chosen NMR solvent to a final concentration of 0.5–2 mM. Higher concentrations yield better signal-tonoise but may promote aggregation.[3]
- pH Adjustment: For aqueous samples, adjust the pH to the desired value (typically between 4.0 and 6.5 to minimize amide proton exchange). Adjust using dilute DCI or NaOD.
- Addition of Standard (for qNMR): For quantitative measurements, add a known concentration of an internal standard. The standard should have a simple spectrum with signals that do not overlap with peptide resonances.[4]
- Transfer to NMR Tube: Transfer approximately 500-600 μ L of the final solution to a high-quality NMR tube.
- Equilibration: Allow the sample to equilibrate at the desired experimental temperature inside the spectrometer before starting measurements.

Protocol 3: NMR Data Acquisition and Analysis

A suite of 1D and 2D NMR experiments is required for a full structural analysis.

Recommended Experiments:

- 1D ¹H Spectrum: Provides an initial overview of the sample's purity and folding state. The presence of multiple signals for a single proton may indicate conformational heterogeneity, such as cis/trans isomerization.
- 2D TOCSY (Total Correlation Spectroscopy): Identifies coupled proton spin systems, allowing for the assignment of amino acid types. The N-methyl group will appear as a singlet, but protons within the methionine side chain (α, β, γ) can be connected.
- 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Detects protons that are close in space (< 5 Å), providing crucial distance restraints for 3D structure calculation. Key NOEs include those between the N-methyl protons and nearby protons on the same or adjacent residues, which are diagnostic of local conformation and cis/trans isomerism.



- 2D ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons. This is essential for assigning the N-methyl and Cε-methyl signals of methionine, which reside in a relatively uncrowded region of the spectrum.[7]
- 2D ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over two to three bonds. This experiment can link the N-methyl protons to the preceding residue's carbonyl carbon, confirming sequence connectivity and aiding in assignment.

Data Presentation

Quantitative data from NMR experiments should be organized for clarity. Chemical shifts are fundamental parameters sensitive to the local chemical environment and conformation.

Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for N-methyl-methionine in a Peptide.

Atom Group	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)	Notes
N-CH₃ (trans)	2.7 - 3.1	30 - 34	The trans conformation is typically more downfield.
N-CH₃ (cis)	2.2 - 2.6	35 - 39	The cis conformation is typically more upfield for ¹ H but downfield for ¹³ C.
Cε-H₃	1.9 - 2.2	14 - 16	Sensitive to the local magnetic environment and side-chain conformation.
Ηα	4.0 - 5.0	50 - 60	Shift is highly dependent on secondary structure.
Нβ	1.8 - 2.3	29 - 33	



| Hy | 2.4 - 2.7 | 28 - 32 | |

Table 2: Example of NOE-Derived Distance Restraints for Structure Calculation.

Proton 1	Proton 2	NOE Intensity	Distance Restraint (Å)
Met(i) N-CH₃	Ala(i-1) Hα	Strong	1.8 - 2.7
Met(i) N-CH₃	Met(i) Hα	Medium	1.8 - 3.5
Met(i) Cε-H₃	Trp(i+2) Hδ1	Weak	2.5 - 5.0
Met(i) Hα	Leu(i+1) HN	Strong	1.8 - 2.7

| Met(i) N-CH₃ (cis) | Met(i) Hα | Strong | 1.8 - 2.7 |

Visualizations: Workflows and Logic Diagrams

Diagrams created with Graphviz help visualize complex experimental and analytical processes.

Caption: Overall workflow for NMR analysis of N-methyl-methionine peptides.

Caption: Logical flow for NMR data analysis and structure elucidation.

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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.uzh.ch [chem.uzh.ch]
- 4. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]



- 5. deepdyve.com [deepdyve.com]
- 6. On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds -PMC [pmc.ncbi.nlm.nih.gov]
- 7. nmr-bio.com [nmr-bio.com]
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